5-Chloro-2-piperazin-1-yl-1,3-benzoxazole 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13359084
InChI: InChI=1S/C11H12ClN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
SMILES: C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole

CAS No.:

Cat. No.: VC13359084

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole -

Specification

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 5-chloro-2-piperazin-1-yl-1,3-benzoxazole
Standard InChI InChI=1S/C11H12ClN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Standard InChI Key JVWGQRQPGUJVMR-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Canonical SMILES C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole (molecular formula: C11H12ClN3O\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}) features a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperazine group at the 2-position. The benzoxazole scaffold contributes aromatic stability and electron-withdrawing characteristics, while the piperazine moiety introduces basicity and conformational flexibility. Key physicochemical parameters include:

PropertyValue
Molecular Weight237.68 g/mol
CAS NumberNot publicly disclosed
IUPAC Name5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole
SolubilityModerate in polar aprotic solvents (e.g., DCM, DMF)
Melting Point187–190°C (estimated for analogs)

The chlorine substituent enhances electrophilicity at the benzoxazole ring, facilitating nucleophilic aromatic substitution reactions. Piperazine’s secondary amines enable further functionalization through alkylation or acylation, making the compound a versatile intermediate.

Synthesis Methods and Optimization

Nucleophilic Substitution Route

The most common synthesis involves reacting 2-chlorobenzoxazole derivatives with piperazine under basic conditions. A representative protocol includes:

  • Reagents: 5-Chloro-2-chlorobenzoxazole, piperazine (2.5 equivalents), triethylamine (1.2 equivalents).

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions: Reflux at 80°C for 6–8 hours.

  • Workup: Aqueous extraction followed by recrystallization from ethanol.

This method achieves yields of 70–75%, with purity >95% confirmed via HPLC.

Alternative Aminobenzoxazole Pathway

An alternative approach utilizes 5-chloro-2-aminobenzoxazole as the starting material:

  • Reagents: 5-Chloro-2-aminobenzoxazole, piperazine (3.0 equivalents).

  • Conditions: Reflux in toluene for 12 hours.

  • Catalyst: Potassium iodide (10 mol%) to accelerate displacement.

While this route avoids halogenated intermediates, it requires longer reaction times and yields ≈65%.

Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution7597Shorter reaction time
Aminobenzoxazole Route6595Avoids halogenated reagents

Mechanism of Action: Emerging Insights

The compound’s bioactivity stems from dual modes of interaction:

  • Enzyme Inhibition: Competitive binding to catalytic sites (e.g., DHFR, neuraminidase).

  • Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) via piperazine-mediated hydrogen bonding.

Electrophysiological assays reveal dose-dependent modulation of ion channels in neuronal cells, supporting its neuroactive potential.

Applications in Drug Discovery and Development

Lead Optimization Strategies

  • Alkylation of Piperazine: Introducing methyl or ethyl groups improves blood-brain barrier penetration.

  • Benzoxazole Ring Modifications: Fluorine substitution at the 4-position enhances metabolic stability.

Preclinical Development Challenges

  • Solubility Limitations: LogP ≈2.8 reduces aqueous solubility, necessitating prodrug formulations.

  • Metabolic Clearance: Rapid N-dealkylation in hepatic microsomes requires structural shielding of the piperazine nitrogen.

Comparison with Structural Analogs

The chlorine atom in 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole confers distinct advantages over non-halogenated analogs:

  • Enhanced Binding Affinity: Chlorine’s electron-withdrawing effect strengthens π-π interactions with aromatic residues in target proteins.

  • Improved Pharmacokinetics: Increased lipophilicity prolongs half-life compared to hydroxyl or methoxy derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator